molecular formula C12H8N2 B1427892 3-(Quinolin-8-yl)prop-2-enenitrile CAS No. 1251493-43-2

3-(Quinolin-8-yl)prop-2-enenitrile

Cat. No.: B1427892
CAS No.: 1251493-43-2
M. Wt: 180.2 g/mol
InChI Key: VOGVEZANNHPZEJ-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-8-yl)prop-2-enenitrile is a chemical compound that belongs to the family of quinoline derivatives. It is known for its unique structure, which includes a quinoline ring attached to a prop-2-enenitrile group. This compound has gained attention due to its various biological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

3-(Quinolin-8-yl)prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties. It is used in the development of new therapeutic agents.

    Medicine: Research has shown its potential in the treatment of various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-8-yl)prop-2-enenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile compounds. One common method is the condensation of 8-quinolinecarboxaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-8-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 3-(quinolin-8-yl)prop-2-enamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: 3-(Quinolin-8-yl)prop-2-enamine.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(Quinolin-8-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 3-(Quinolin-8-yl)prop-2-enenitrile but without the prop-2-enenitrile group.

    8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8-position.

    Quinoline-8-carboxylic acid: A carboxylic acid derivative of quinoline.

Uniqueness

This compound is unique due to its combination of a quinoline ring and a prop-2-enenitrile group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

(E)-3-quinolin-8-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGVEZANNHPZEJ-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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